molecular formula C13H18O3 B290880 3,5-Dimethylcyclohexyl 2-furoate

3,5-Dimethylcyclohexyl 2-furoate

Cat. No.: B290880
M. Wt: 222.28 g/mol
InChI Key: FIKQUSILOYALPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethylcyclohexyl 2-furoate is a chemical compound of interest in synthetic organic and medicinal chemistry research. It is an ester formed from a substituted cyclohexanol and furoic acid. The structure incorporates a 3,5-dimethylcyclohexyl group, a common motif known to influence the stereochemistry and physical properties of molecules, and a furoate (2-furoate) moiety. In research settings, furoate functional groups are significant; they are found in active pharmaceutical ingredients, such as the corticosteroid Fluticasone furoate, where the furoate ester is critical to its anti-inflammatory profile and pharmacokinetics . This combination of structural features makes this compound a valuable intermediate or building block for researchers. Potential applications include its use in the development of novel metal-organic complexes for catalytic or antimicrobial studies, as seen with other furoate-containing ligands , or as a model compound in method development and analytical chemistry. This product is intended for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

(3,5-dimethylcyclohexyl) furan-2-carboxylate

InChI

InChI=1S/C13H18O3/c1-9-6-10(2)8-11(7-9)16-13(14)12-4-3-5-15-12/h3-5,9-11H,6-8H2,1-2H3

InChI Key

FIKQUSILOYALPR-UHFFFAOYSA-N

SMILES

CC1CC(CC(C1)OC(=O)C2=CC=CO2)C

Canonical SMILES

CC1CC(CC(C1)OC(=O)C2=CC=CO2)C

Origin of Product

United States

Advanced Synthetic Methodologies for 3,5 Dimethylcyclohexyl 2 Furoate

Esterification Strategies for 2-Furoate Moiety Formation

The direct esterification of a carboxylic acid with an alcohol, known as Fischer-Speier esterification, is a primary route for synthesizing esters like 3,5-dimethylcyclohexyl 2-furoate. This reaction is typically reversible and requires a catalyst to achieve reasonable reaction rates and yields. Modern advancements have led to a diverse array of catalytic systems that offer improved efficiency, selectivity, and environmental compatibility over traditional methods.

Catalytic Approaches to Ester Bond Formation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity due to the excellent accessibility of the catalytic sites. Traditional homogeneous catalysts for esterification include strong mineral acids like sulfuric acid and p-toluenesulfonic acid. For the synthesis of furoate esters, these have been historically employed. However, challenges associated with catalyst separation, corrosion, and waste generation have driven the development of alternative homogeneous systems.

More contemporary homogeneous catalysts include metal salts that exhibit Lewis acidity. For instance, simple zinc(II) salts have been demonstrated as effective catalysts for the esterification of fatty acids. conicet.gov.ar The catalytic activity of these salts is influenced by the nature of the counterion, with salts containing poorly coordinating anions or basic Brønsted anions showing high efficacy. conicet.gov.ar Such systems can operate under mild conditions and offer an alternative to strong protic acids. While not specifically documented for this compound, the principles are directly applicable to the esterification of 2-furoic acid with 3,5-dimethylcyclohexanol (B146684).

Catalyst SystemAlcoholAcidConditionsYieldReference
Sulfuric AcidMethanol2-Furoic AcidRefluxNot Specified conicet.gov.ar
p-Toluenesulfonic AcidVarious2-Furoic AcidNot SpecifiedNot Specified conicet.gov.ar
Zinc Oxide2-Ethylhexyl alcoholPelargonic acid160-180 °CHigh conicet.gov.ar

Heterogeneous catalysts, being in a different phase from the reactants, offer significant advantages in terms of easy separation from the reaction mixture, potential for recycling, and reduced environmental impact. For the synthesis of furoate esters, solid acid catalysts are particularly relevant.

Zirconia-based materials have emerged as promising heterogeneous catalysts for the esterification of 2-furoic acid. conicet.gov.arresearchgate.net For example, tungstophosphoric acid supported on mesoporous zirconia has been shown to be a highly active and reusable catalyst for the synthesis of n-butyl 2-furoate. conicet.gov.arresearchgate.net The efficiency of these catalysts is attributed to their strong acid sites and high surface area. The reaction conditions can be optimized by adjusting the catalyst loading, the molar ratio of reactants, and the temperature. researchgate.net The use of such solid acids represents a greener alternative to traditional homogeneous catalysts for the production of valuable furoate esters. researchgate.net Other solid acid catalysts, such as sulfonated carbons, have also been investigated for esterification reactions and show potential for furoate synthesis. researchgate.net

CatalystAlcoholAcidTemperature (°C)Conversion (%)Reference
Tungstophosphoric acid/Zirconian-Butanol2-Furoic Acid125High conicet.gov.arresearchgate.net
Sulfated Zirconia-Alumina/SBA-15Not specifiedXylose (to furfural)Not specifiedNot specified nih.gov
Sulfonated CarbonMethanolOctanoic AcidNot specifiedHigh researchgate.net

The development of metal-free catalytic systems for esterification aligns with the principles of green chemistry by avoiding the use of potentially toxic and expensive heavy metals. Organocatalysis and the use of simple organic molecules as catalysts have gained significant traction.

For transesterification, a reaction closely related to esterification, metal-free catalysts have shown considerable promise. Tetramethylammonium (B1211777) methyl carbonate (TMC) has been developed as a versatile, metal-free catalyst for transesterification. eurekalert.orgsciencedaily.comthechemicalengineer.comnagoya-u.ac.jp This catalyst reacts in situ with an alcohol to generate an alkoxide ion, which then acts as the nucleophile. eurekalert.orgsciencedaily.comthechemicalengineer.comnagoya-u.ac.jp This approach avoids the issue of catalyst deactivation by chelation, which can be a problem with metal-based catalysts, especially with sterically demanding or coordinating substrates. eurekalert.orgsciencedaily.comthechemicalengineer.com Such a system could be adapted for the direct esterification of 2-furoic acid or for the transesterification of a simple furoate ester to produce this compound. The use of metal-free nanostructured catalysts is also an emerging area with potential for sustainable organic transformations. rsc.orgnih.govnih.gov

CatalystReactant 1Reactant 2Key FeatureReference
Tetramethylammonium methyl carbonate (TMC)EsterAlcoholMetal-free transesterification eurekalert.orgsciencedaily.comthechemicalengineer.comnagoya-u.ac.jp
Baseα-Hydroxy KetoneCyano CompoundMetal-free synthesis of furans nih.govnih.gov

Gold catalysis has emerged as a powerful tool in modern organic synthesis, offering unique reactivity under mild conditions. While direct gold-catalyzed Fischer esterification is less common, gold(I) complexes are highly effective in catalyzing the acylation of alcohols, particularly in the context of more complex transformations.

Gold(I) catalysts are known to activate alkynes and allenes towards nucleophilic attack. acs.orgnih.govacs.orgmdpi.com This reactivity has been exploited in the synthesis of esters from propargyl esters or through the addition of carboxylic acids to alkynes. acs.orgnih.govacs.orgmdpi.commonash.edu For instance, gold(I) can catalyze the 1,3-acyloxy migration of propargyl esters to form allenyl esters, which are versatile intermediates for further reactions. acs.orgnih.govacs.org While these methods are not direct esterifications of 2-furoic acid, they showcase the potential of gold catalysis for constructing complex ester-containing molecules, and could be envisioned in a convergent synthesis of a precursor to this compound. The development of chiral gold complexes has also enabled the enantioselective synthesis of complex esters. nih.govacs.org

Catalyst SystemSubstrate TypeTransformationProduct TypeReference
AuCl(PPh₃)/AgSbF₆1,6-Diyne propiolatesCycloisomerizationα-Pyrones monash.edu
IPrAuNTf₂Propargyl esters and alkynylsilanes acs.orgnih.gov-RearrangementsVinylallenes nih.gov
Chiral Gold(I) ComplexChiral enynyl estersChirality transferChiral cyclopentadienyl (B1206354) esters nih.govacs.org
Au/TiO₂Furfural (B47365) and MethanolOxidative esterificationMethyl 2-furoate nih.gov

Transesterification Processes for Furoate Derivatives

Transesterification is an equilibrium-controlled reaction where the alkoxy group of an ester is exchanged with that of an alcohol. This method is a viable alternative for the synthesis of this compound, especially if a simpler furoate ester, such as methyl 2-furoate, is readily available. The reaction can be catalyzed by acids, bases, or enzymes. masterorganicchemistry.comwikipedia.orgyoutube.com

To drive the equilibrium towards the desired product, the alcohol reactant (3,5-dimethylcyclohexanol) can be used in excess, or the lower-boiling alcohol byproduct (e.g., methanol) can be removed by distillation. wikipedia.org Both homogeneous and heterogeneous catalysts can be employed. As mentioned previously, metal-free catalysts like tetramethylammonium methyl carbonate are effective for transesterification. eurekalert.orgsciencedaily.comthechemicalengineer.comnagoya-u.ac.jp Additionally, solid acid catalysts, such as borate (B1201080) zirconia, have been shown to be effective for the transesterification of β-ketoesters under solvent-free conditions, a methodology that could be adapted for furoate esters. researchgate.net

Catalyst TypeStarting EsterAlcoholConditionsKey AdvantageReference
Acid (e.g., H₂SO₄)Methyl 2-furoate3,5-DimethylcyclohexanolExcess alcohol, heatReadily available catalysts masterorganicchemistry.comwikipedia.org
Base (e.g., NaOCH₃)Methyl 2-furoate3,5-DimethylcyclohexanolAnhydrousHigh reactivity masterorganicchemistry.com
Tetramethylammonium methyl carbonate (TMC)Simple esterComplex alcoholMetal-freeAvoids metal contamination eurekalert.orgsciencedaily.comthechemicalengineer.comnagoya-u.ac.jp
Borate Zirconiaβ-KetoesterAlcoholSolvent-freeHeterogeneous, recyclable researchgate.net

Modern Esterification Methods: Beyond Classical Approaches

Classical esterification methods, such as the Fischer-Speier reaction, rely on acid catalysis and an excess of the alcohol, driving the reaction equilibrium towards the product. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk However, for sterically hindered secondary alcohols like 3,5-dimethylcyclohexanol, these methods are often slow and result in low yields. researchgate.net To address this, several advanced methods have been developed.

The Steglich esterification is a particularly mild and effective technique for coupling sterically demanding substrates. organic-chemistry.orgnih.gov This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to activate the carboxylic acid. nih.gov The addition of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is crucial, as it acts as an acyl transfer agent, reacting with the O-acylisourea intermediate to form a highly reactive amide that is then readily attacked by the alcohol. organic-chemistry.orgnih.gov This process avoids the harsh acidic conditions of the Fischer method and is highly effective for synthesizing esters from substrates that are sensitive to acid or sterically bulky. organic-chemistry.org

Modifications to the Steglich protocol, such as the Keck esterification, further refine the process. The Keck modification uses DMAP hydrochloride (DMAP•HCl) as an additive, which helps to minimize side reactions by protonating intermediates that could lead to byproducts. rsc.org Other modern approaches bypass the need for stoichiometric activating agents altogether, employing specialized catalysts. For instance, triphenylphosphine (B44618) oxide has been shown to catalyze esterification efficiently, even for challenging couplings of hindered carboxylic acids and alcohols. organic-chemistry.org

MethodActivating Agent / CatalystKey FeaturesRelevant For
Steglich Esterification DCC or DIC, cat. DMAPMild conditions, high yields for hindered substrates. organic-chemistry.orgnih.govSterically demanding alcohols and acid-labile compounds. organic-chemistry.org
Keck Modification DCC/DMAP with DMAP•HClSuppresses side reactions, preserves active intermediates. rsc.orgEnhancing efficiency of Steglich esterification.
Triphenylphosphine Oxide Catalysis Triphenylphosphine oxideEfficient for hindered substrates without racemization. organic-chemistry.orgChallenging couplings of hindered acids and alcohols.
Benzyne-Mediated Esterification In situ generated benzyneMild conditions, proceeds via transesterification. organic-chemistry.orgAlternative pathway under neutral conditions.

Regioselective and Stereoselective Synthesis of this compound Isomers

The synthesis of a specific isomer of this compound is critically dependent on the stereochemistry of the 3,5-dimethylcyclohexanol precursor. The cyclohexanol (B46403) itself exists as multiple stereoisomers (e.g., cis/trans configurations of the methyl groups relative to each other and the hydroxyl group). nist.gov

The key to achieving stereoselectivity in the final ester lies in the stereoselective synthesis of the alcohol moiety, typically via the reduction of 3,5-dimethylcyclohexanone (B1585822). nih.gov The choice of reducing agent and reaction conditions dictates the stereochemical outcome of the hydroxyl group. For instance, bulky reducing agents will preferentially attack the carbonyl from the less sterically hindered face, leading to a predominance of one diastereomer.

Once a specific isomer of 3,5-dimethylcyclohexanol is isolated, its conversion to the furoate ester using a mild method like the Steglich esterification will proceed with retention of configuration at the alcohol's stereocenters. The hydroboration-oxidation of a corresponding alkene, 1,3-dimethylcyclohexene, offers another powerful route. This reaction is known to be both regioselective (anti-Markovnikov) and stereoselective (syn-addition of H and OH), providing a predictable pathway to specific alcohol diastereomers. chemrxiv.orgmasterorganicchemistry.com Therefore, by carefully selecting the synthetic route to the 3,5-dimethylcyclohexanol isomer, one can control the final stereochemistry of the this compound product.

Construction and Functionalization of the Furan-2-carboxylate (B1237412) Scaffold

The furan-2-carboxylate portion of the target molecule can be synthesized either by building the ring from acyclic precursors or by modifying an existing furan (B31954) ring.

De Novo Furan Ring Construction in Ester Synthesis

The de novo synthesis of the furan ring is a cornerstone of heterocyclic chemistry, with several classic methods being applicable.

The Paal-Knorr furan synthesis is one of the most important methods for preparing furans, involving the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org A variety of protic acids (H₂SO₄, HCl) or Lewis acids can be used to facilitate this transformation. alfa-chemistry.com The reaction mechanism involves the protonation of one carbonyl, followed by enolization of the other and a rate-determining ring closure. alfa-chemistry.comrsc.org To generate a furan-2-carboxylate, the 1,4-dicarbonyl precursor must contain a latent or protected carboxyl group at the appropriate position.

The Feist-Benary furan synthesis provides another versatile route, involving the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base like pyridine (B92270) or ammonia. wikipedia.orgchemeurope.comambeed.com This method is particularly useful for producing furans with a carbonyl group at the 3-position. deepdyve.com By choosing a β-dicarbonyl compound that is an ester (e.g., ethyl acetoacetate), the resulting furan will contain an ester group, which can then be hydrolyzed and re-esterified if necessary.

De Novo SynthesisPrecursorsCatalyst/ConditionsKey Outcome
Paal-Knorr Synthesis 1,4-Dicarbonyl compounds wikipedia.orgorganic-chemistry.orgProtic or Lewis acids (e.g., H₂SO₄, ZnCl₂) alfa-chemistry.comForms substituted furans via cyclization/dehydration. alfa-chemistry.com
Feist-Benary Synthesis α-Halo ketone + β-Dicarbonyl compound wikipedia.orgchemeurope.comBase (e.g., ammonia, pyridine) chemeurope.comProduces substituted furans, often with C-3 carbonyl. deepdyve.com

Chemical Modifications and Functionalization of Pre-existing Furan Rings for Ester Formation

An alternative to building the furan ring from scratch is to functionalize a pre-existing furan molecule. Furan-2-carboxylic acid (also known as pyromucic acid) is a readily available starting material that can be produced via the oxidation of furfural, a bio-based chemical. nih.govwikipedia.org The Cannizzaro reaction of furfural in a strong base is one industrial route to 2-furoic acid. nih.govorgsyn.org

Once obtained, the furan ring can be further functionalized. For example, direct carboxylation at the C-5 position of furan-2-carboxylic acid can be achieved using strong bases like lithium diisopropylamide (LDA) followed by quenching with carbon dioxide, yielding furan-2,5-dicarboxylic acid. arkat-usa.org This demonstrates the ability to selectively introduce functional groups onto the ring.

Modern cross-coupling reactions also provide powerful tools for furan functionalization. For instance, a furan ring bearing a halide and a boronic acid ester can undergo Suzuki-Miyaura cross-coupling to form larger, more complex structures, including macrocycles. acs.org Such strategies could be adapted to introduce or modify a carboxylate group on a furan scaffold, which can then be esterified. researchgate.net

Electrochemical Approaches to Furan Derivatives and Furoate Synthesis

Electrochemical synthesis is emerging as a sustainable and powerful alternative for creating and functionalizing organic molecules. This approach uses electrons as clean redox reagents, often at room temperature and pressure. acs.org

Significant progress has been made in the electrochemical oxidation of biomass-derived furan compounds. rsc.org For example, an integrated electrochemical-chemical approach can synthesize 2,5-furandicarboxylic acid (FDCA) from a furfural derivative. The process involves an initial electrochemical carboxylation, where a C-Br bond on the furan ring is cleaved and CO₂ is inserted, followed by chemical modification. acs.org This method not only utilizes CO₂ as a C1 building block but also avoids the use of harsh chemical oxidants and the generation of excess waste associated with traditional chemical methods. acs.org While direct electrochemical synthesis of furoate esters is less common, the electrochemical generation of the furoic acid precursor is a key enabling technology. rsc.org

Synthetic Routes to the 3,5-Dimethylcyclohexyl Moiety

The synthesis of the 3,5-dimethylcyclohexyl alcohol moiety is a critical step that dictates the stereochemistry of the final product. The most direct precursor to 3,5-dimethylcyclohexanol is 3,5-dimethylcyclohexanone. nih.govnih.govsigmaaldrich.com

A plausible synthetic route to 3,5-dimethylcyclohexanone could start from a simpler, commercially available cyclic ketone or phenol. A sequence of alkylation and reduction/oxidation steps would be required to install the two methyl groups at the 3 and 5 positions.

Once 3,5-dimethylcyclohexanone is obtained, the final and crucial step is its reduction to the corresponding alcohol. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent.

Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄) are common reducing agents that will typically produce a mixture of alcohol diastereomers.

Stereoselective reducing agents , such as those based on bulky boranes or chiral catalysts, can be employed to favor the formation of a single diastereomer. This control is essential for the synthesis of a single, pure isomer of the final this compound product.

The resulting mixture of 3,5-dimethylcyclohexanol isomers can often be separated by physical methods like fractional distillation or chromatography, allowing for the isolation of the desired stereoisomer for the subsequent esterification step. sigmaaldrich.com

Stereocontrol and Diastereoselectivity in Cyclohexyl Ring Functionalization

The 3,5-dimethylcyclohexyl moiety of the target ester can exist as different stereoisomers (diastereomers), primarily the cis and trans forms, depending on the relative orientation of the two methyl groups and the hydroxyl group on the cyclohexane (B81311) ring. The specific stereoisomer of the final product is dictated by the stereochemistry of the 3,5-dimethylcyclohexanol precursor. Achieving high diastereoselectivity in the synthesis of this alcohol is therefore a critical step.

The primary route to 3,5-dimethylcyclohexanol is the reduction of 3,5-dimethylcyclohexanone. The choice of reducing agent and reaction conditions significantly influences the ratio of the resulting alcohol diastereomers. The two main approaches are catalytic hydrogenation and chemical reduction with hydride reagents.

Catalytic Hydrogenation: Hydrogenation of 3,5-dimethylcyclohexanone over metal catalysts like palladium on carbon (Pd/C) or Raney Nickel is a common industrial method. The stereoselectivity is influenced by the catalyst type, solvent, and reaction conditions, with the catalyst's surface playing a key role in the direction of hydrogen addition. For instance, rhodium-based catalysts can be used for the cis-selective hydrogenation of aromatic rings under specific conditions. tcichemicals.com

Hydride Reduction: In a laboratory setting, reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used. The stereochemical outcome is governed by the pathway of hydride attack on the carbonyl group (axial vs. equatorial), which can be influenced by steric hindrance and electronic effects. For example, different reducing agents and conditions can yield varying ratios of the desired product to its isomer. google.com

The following table, based on data from patent literature for the reduction of 3,5-dimethylcyclohexanone, illustrates how different reagents and conditions can control the diastereomeric ratio of the resulting 3,5-dimethylcyclohexanol. google.com

Reducing AgentSolventConditionsProduct/Isomer Ratio
Sodium Borohydride (NaBH₄)Ethanol (B145695)0 °C, 5h3 / 1
Sodium Borohydride (NaBH₄)Methanol25 °C, 2h3.5 / 1
tert-Butylamine boraneDichloromethane (B109758)35 °C, 0.5h4.5 / 1

Coupling Strategies for Cyclohexyl Alcohol Derivatives

Once the desired stereoisomer of 3,5-dimethylcyclohexanol is obtained, it is coupled with 2-furoic acid to form the final ester. Several esterification methods are available, each with distinct advantages and disadvantages.

Fischer-Speier Esterification: This is a classic method involving the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.org The reaction is reversible, and to drive the equilibrium toward the product, water must be removed, often through azeotropic distillation. wikipedia.orgorganic-chemistry.org While cost-effective due to inexpensive reagents, the harsh acidic conditions can be incompatible with sensitive functional groups. wikipedia.orgreddit.com

Steglich Esterification: This method uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). organic-chemistry.org It is a much milder reaction that can be performed at room temperature, making it suitable for acid-labile substrates and sterically hindered alcohols. organic-chemistry.organamma.com.br The primary drawback is the formation of dicyclohexylurea (DCU) as a byproduct, which can complicate purification, and the higher cost and poor atom economy of the reagents. wikipedia.orgreddit.com

MethodReagentsConditionsAdvantagesDisadvantages
Fischer-Speier EsterificationAlcohol, Carboxylic Acid, Strong Acid Catalyst (e.g., H₂SO₄)High Temperature (60-110 °C), RefluxLow reagent cost, simple setup. reddit.comHarsh acidic conditions, reversible reaction requires water removal, not suitable for sensitive substrates. wikipedia.org
Steglich EsterificationAlcohol, Carboxylic Acid, DCC, DMAP (cat.)Mild (often room temp.), near-neutral pH. anamma.com.brMild conditions, suitable for acid-labile and sterically hindered substrates. organic-chemistry.organamma.com.brForms insoluble DCU byproduct, poor atom economy, higher reagent cost. reddit.comorganic-chemistry.org

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by improving efficiency, using safer materials, and sourcing from renewable feedstocks.

Atom Economy and Waste Minimization

Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. An ideal reaction has 100% atom economy.

Fischer Esterification: The reaction is: C₈H₁₆O + C₅H₄O₃ → C₁₃H₁₈O₃ + H₂O. While the reactants are fully converted to products, the formation of water as a byproduct lowers the atom economy.

Steglich Esterification: The reaction is: C₈H₁₆O + C₅H₄O₃ + C₁₃H₂₂N₂ (DCC) → C₁₃H₁₈O₃ + C₁₃H₂₄N₂O (DCU). This reaction has a significantly lower atom economy because the large DCC molecule is converted into an equally large DCU byproduct, which is waste. wikipedia.org

Maximizing atom economy is a key goal of green synthesis design, favoring reactions that minimize or eliminate byproducts.

Utilization of Safer Solvents and Reaction Media

Many traditional organic reactions use hazardous solvents like dichloromethane (DCM) or dimethylformamide (DMF). Green chemistry encourages replacing these with safer alternatives. For esterification reactions, several greener solvents have been identified.

SolventBoiling Point (°C)Key Properties/Advantages
Acetonitrile (B52724)82Recommended as a greener replacement for DCM and DMF in Steglich esterifications. arxiv.org
2-Methyltetrahydrofuran (2-MeTHF)80Derived from biomass, a successful neoteric bio-based solvent. mdpi.com
Dimethyl Carbonate (DMC)90A green reagent and solvent, low toxicity. Identified as optimal for Steglich-type reactions. wikipedia.org
Cyclopentyl methyl ether (CPME)106Hydrophobicity aids in water separation, reducing need for azeotropic distillation.

Solvent-free reactions, where one of the reactants acts as the solvent, represent an ideal green alternative, eliminating solvent waste entirely. wikipedia.org

Enzymatic Synthesis and Biocatalysis for Furoate Production

Biocatalysis, the use of enzymes to catalyze reactions, offers a highly green synthetic route. Enzymes operate under mild conditions (temperature and pH), are highly selective, and are biodegradable. nih.gov For ester synthesis, lipases are particularly effective.

The immobilized lipase (B570770) B from Candida antarctica (commonly sold as Novozym 435) is a robust and versatile biocatalyst for esterification. researchgate.netmdpi.commdpi.com It has been successfully used to synthesize a wide variety of esters, including those from sterically hindered secondary alcohols and furan-based carboxylic acids. nih.govrsc.org

A potential enzymatic synthesis of this compound would involve:

Catalyst: Novozym 435. researchgate.net

Substrates: 3,5-dimethylcyclohexanol and 2-furoic acid.

Solvent: A non-polar organic solvent like hexane (B92381) or a greener alternative like 2-MeTHF.

Temperature: Typically 30-60 °C, which is significantly lower than conventional methods. nih.gov

Water Removal: Continuous removal of the water byproduct (e.g., using molecular sieves) is necessary to drive the reaction to completion.

This biocatalytic approach offers high yields under mild, energy-efficient conditions, making it an attractive green alternative. nih.govnih.gov

Sustainable Feedstocks and Process Efficiency

A truly green process considers the entire lifecycle, including the origin of the starting materials.

2-Furoic Acid: This precursor is highly sustainable. It is readily produced by the oxidation of furfural, a key platform chemical derived from the dehydration of C5 sugars (xylose) found in abundant, non-food lignocellulosic biomass like corn cobs and sugarcane bagasse. wikipedia.orgnih.govmdpi.com

3,5-Dimethylcyclohexanol: This alcohol is typically produced from petrochemical sources. The common route involves the hydrogenation of 3,5-dimethylphenol (B42653) (a xylenol isomer), which is derived from petroleum. Currently, large-scale production of this specific alcohol from renewable biomass is not established, representing a key challenge for making the final ester fully bio-based.

Process efficiency can be enhanced through process intensification , which aims to make chemical processes smaller, safer, and more energy-efficient. researchgate.net For ester production, this can involve:

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.gov

Continuous Flow Reactors: Switching from traditional batch reactors to continuous flow systems allows for better control over reaction parameters, improved heat and mass transfer, easier scalability, and potentially higher yields. Integrating these reactors with in-line separation techniques, such as pervaporation to remove water, can further drive the reaction equilibrium and boost efficiency. arxiv.orgmdpi.com

Convergent and Divergent Synthetic Strategies for Complex Furoate Esters

The construction of a complex ester such as this compound can be strategically planned using either a convergent or a divergent approach. These strategies differ in how the molecular framework is assembled, each offering distinct benefits for the synthesis of complex molecules. wikipedia.orgwikipedia.org

In contrast, a divergent synthesis begins with a central core molecule that is sequentially elaborated to generate a library of related compounds. wikipedia.org This strategy is particularly useful for creating a range of structurally related molecules for screening purposes, such as in drug discovery or materials science. Starting from a common intermediate, various building blocks can be introduced to create a diverse set of final products.

The choice between a convergent and a divergent strategy depends on the specific goals of the synthesis. For the efficient production of a single target molecule like this compound, a convergent approach is often preferred.

The convergent synthesis of this compound is centered around the esterification of two key synthons: 2-furoic acid and 3,5-dimethylcyclohexanol.

Synthesis of Precursors:

2-Furoic Acid: This precursor can be synthesized through the oxidation of furfural, which is readily available from biomass. wikipedia.orgbohrium.com Common methods include the Cannizzaro reaction of furfural or oxidation using various reagents. wikipedia.orgorgsyn.org Biocatalytic routes using microorganisms like Nocardia corallina have also been developed, offering high yields. researchgate.net

3,5-Dimethylcyclohexanol: This alcohol can be prepared from 3,5-dimethylcyclohexanone via reduction. nist.govsigmaaldrich.comnih.gov The ketone precursor, in turn, can be synthesized from other starting materials. chemicalbook.comnih.gov

Esterification Step:

Once the two precursors are obtained, they can be combined through various esterification methods. A common and effective method is the Fischer-Speier esterification, which involves reacting the carboxylic acid and alcohol in the presence of an acid catalyst. numberanalytics.com Other methods, such as using coupling agents or converting the carboxylic acid to a more reactive derivative like an acyl chloride, can also be employed for this final coupling step. numberanalytics.com

Table 1: Proposed Convergent Synthesis of this compound

StepReactantsReagents/ConditionsProduct
1aFurfuralNaOH(aq)2-Furoic acid
1b3,5-DimethylcyclohexanoneNaBH4, Methanol3,5-Dimethylcyclohexanol
22-Furoic acid, 3,5-DimethylcyclohexanolH2SO4 (cat.), Toluene, refluxThis compound

A divergent approach starting from a common furoate-based intermediate can be employed to generate a library of structurally related esters. For instance, 2-furoyl chloride can serve as a versatile starting point. By reacting this acyl chloride with a variety of alcohols, a diverse library of 2-furoate esters can be rapidly synthesized. This strategy is highly valuable for structure-activity relationship (SAR) studies.

Table 2: Proposed Divergent Synthesis of a Furoate Ester Library

Starting MaterialAlcoholProduct
2-Furoyl chlorideMethanolMethyl 2-furoate
2-Furoyl chlorideEthanolEthyl 2-furoate
2-Furoyl chlorideIsopropanolIsopropyl 2-furoate
2-Furoyl chloride3,5-Dimethylcyclohexanol This compound
2-Furoyl chlorideBenzyl alcoholBenzyl 2-furoate

Derivatization and Chemical Modifications of this compound for Research Purposes

The chemical structure of this compound offers several sites for derivatization and modification, allowing for the fine-tuning of its properties for specific research applications. These modifications can be targeted at either the furoate ring or the dimethylcyclohexyl moiety.

The furan ring in the 2-furoate moiety is an electron-rich aromatic system that can undergo various electrophilic substitution reactions. However, the ester group is a deactivating group, which will direct incoming electrophiles primarily to the 5-position.

Potential derivatization reactions include:

Halogenation: Introduction of halogen atoms (e.g., Br, Cl) at the 5-position of the furan ring can be achieved using appropriate halogenating agents. This can be a useful handle for further cross-coupling reactions.

Nitration: Nitration of the furan ring can introduce a nitro group, which can subsequently be reduced to an amino group, providing a site for further functionalization.

Friedel-Crafts Acylation/Alkylation: While challenging due to the deactivating nature of the ester group, under specific conditions, Friedel-Crafts reactions could introduce alkyl or acyl groups onto the furan ring.

Potential modifications include:

Hydroxylation: Introduction of hydroxyl groups on the cyclohexyl ring can alter the polarity and hydrogen bonding capabilities of the molecule.

Oxidation: Oxidation of the cyclohexyl ring could lead to the formation of ketone or other oxygenated derivatives.

Isomerization: The stereoisomers of 3,5-dimethylcyclohexanol can be used in the synthesis to generate different diastereomers of the final ester, which may exhibit different biological activities. nist.gov

Table 3: Potential Derivatization of this compound

MoietyReaction TypePotential ReagentsPotential Product
Furan RingBrominationN-Bromosuccinimide (NBS)3,5-Dimethylcyclohexyl 5-bromo-2-furoate
Furan RingNitrationHNO3/H2SO43,5-Dimethylcyclohexyl 5-nitro-2-furoate
Cyclohexyl RingHydroxylationOxidizing agentsHydroxylated this compound derivative

These derivatization strategies provide a powerful toolkit for researchers to explore the chemical space around this compound and to develop new molecules with tailored properties for a wide range of scientific investigations.

Reaction Mechanisms and Kinetic Studies of 3,5 Dimethylcyclohexyl 2 Furoate Transformations

Mechanistic Elucidation of Esterification Processes

The formation of 3,5-dimethylcyclohexyl 2-furoate from 2-furoic acid and 3,5-dimethylcyclohexanol (B146684) is a classic example of Fischer-Speier esterification. masterorganicchemistry.comwikipedia.org This process is typically catalyzed by a strong acid and involves a series of equilibrium steps. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org

The esterification of carboxylic acids with alcohols is generally a slow process that requires a catalyst to proceed at a reasonable rate. google.com Strong Brønsted acids like sulfuric acid and p-toluenesulfonic acid are commonly employed. wikipedia.orgmasterorganicchemistry.com The acid catalyst plays a crucial role by protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.combyjus.comnumberanalytics.com This activation makes the carbonyl group more susceptible to nucleophilic attack by the alcohol. byjus.comnumberanalytics.com

Lewis acids, such as scandium(III) triflate, can also catalyze esterification reactions. wikipedia.org They function by coordinating to the carbonyl oxygen, which similarly enhances the electrophilicity of the carbonyl carbon. mdpi.com In the context of producing furoate esters, solid acid catalysts like tungstophosphoric acid supported on zirconia have been shown to be effective, offering the advantage of easier separation from the reaction mixture. conicet.gov.ar

The general mechanism for acid-catalyzed esterification is illustrated below:

Protonation of the carbonyl group: The acid catalyst protonates the carbonyl oxygen of 2-furoic acid.

Nucleophilic attack: The weakly nucleophilic 3,5-dimethylcyclohexanol attacks the now highly electrophilic carbonyl carbon.

Proton transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of water: A molecule of water, a good leaving group, is eliminated.

Deprotonation: The protonated ester is deprotonated to yield the final product, this compound, and regenerate the acid catalyst. masterorganicchemistry.combyjus.comnumberanalytics.com

Throughout the Fischer esterification process, several key intermediate species are formed, and their stability influences the reaction pathway. The initial protonation of the carbonyl oxygen of 2-furoic acid generates a resonance-stabilized cation, which is a key activated intermediate. byjus.com

The subsequent nucleophilic attack by 3,5-dimethylcyclohexanol leads to the formation of a tetrahedral intermediate. masterorganicchemistry.comnumberanalytics.com This intermediate exists in equilibrium with the starting materials and can undergo proton transfer between its oxygen atoms. masterorganicchemistry.com Protonation of one of the hydroxyl groups of the tetrahedral intermediate converts it into a good leaving group (water). byjus.comyoutube.com The departure of water results in a protonated ester, which is also a resonance-stabilized cation. The final step involves the deprotonation of this species by a weak base (such as water or the conjugate base of the acid catalyst) to yield the neutral ester product. masterorganicchemistry.combyjus.com

A simplified representation of the key intermediates is shown in the table below:

StepIntermediate SpeciesDescription
1Protonated Carboxylic AcidThe carbonyl oxygen of 2-furoic acid is protonated, increasing the electrophilicity of the carbonyl carbon.
2Tetrahedral IntermediateFormed after the nucleophilic attack of 3,5-dimethylcyclohexanol on the protonated carbonyl carbon.
3Protonated EsterFormed after the elimination of a water molecule from the tetrahedral intermediate.

The Fischer esterification is a reversible reaction, and the position of the equilibrium is governed by Le Chatelier's principle. libretexts.org To drive the reaction towards the formation of the ester, it is common to use an excess of one of the reactants (typically the alcohol) or to remove water as it is formed. masterorganicchemistry.comlibretexts.org

The rate-determining step in the Fischer esterification is generally considered to be the nucleophilic attack of the alcohol on the protonated carboxylic acid, which leads to the formation of the tetrahedral intermediate. masterorganicchemistry.com This step involves the collision of two species and has a higher activation energy compared to the other proton transfer steps.

The rate of the reaction is influenced by several factors:

Temperature: Increasing the temperature generally increases the reaction rate. numberanalytics.com For instance, in the synthesis of n-butyl-2-furoate, increasing the temperature from 110 °C to 125 °C significantly increased the conversion. conicet.gov.ar

Catalyst Concentration: A higher concentration of the acid catalyst will lead to a faster reaction rate. numberanalytics.com

Steric Hindrance: The structure of both the alcohol and the carboxylic acid can affect the reaction rate. Steric hindrance around the hydroxyl group of the alcohol or the carboxyl group of the acid can slow down the reaction. While specific kinetic data for this compound is not readily available, the principles of Fischer esterification suggest that the steric bulk of the 3,5-dimethylcyclohexyl group might influence the reaction rate compared to less hindered alcohols.

Furan (B31954) Ring Reactivity and Transformations within the Ester Framework

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to various chemical transformations.

The furan ring is highly reactive towards electrophiles, significantly more so than benzene (B151609). chemicalbook.com The oxygen atom in the ring donates electron density, activating the ring for electrophilic attack. numberanalytics.com The preferred position for electrophilic substitution on the furan ring is the C5 position (or C2 if unsubstituted), as the resulting carbocation intermediate is more stabilized by resonance. chemicalbook.com

However, the presence of the electron-withdrawing ester group at the C2 position deactivates the furan ring towards electrophilic substitution. Despite this deactivation, electrophilic substitution can still occur, often requiring specific catalysts or reaction conditions. Common electrophilic substitution reactions for furan derivatives include nitration, sulfonation, and halogenation. pharmaguideline.comyoutube.com For furoate esters, these reactions would likely proceed at the C5 position.

The general mechanism for electrophilic aromatic substitution on the furan ring involves:

Generation of the electrophile.

Attack of the furan ring's π-electrons on the electrophile , forming a resonance-stabilized carbocation (sigma complex). pearson.com

Deprotonation to restore the aromaticity of the furan ring. masterorganicchemistry.com

The furan ring, while aromatic, is less stable than benzene and can undergo ring-opening reactions under certain conditions. documentsdelivered.com These reactions are often catalyzed by acids. researchgate.net The presence of substituents on the furan ring can significantly influence its stability and the propensity for ring-opening. researchgate.net For instance, electron-withdrawing groups, such as the ester functionality in this compound, can provide some stability to the furan ring against acid-catalyzed degradation. pharmaguideline.com

Ring-opening of furan derivatives can be initiated by protonation of the furan ring, which can lead to the formation of highly reactive electrophiles that may result in polymerization or the formation of open-chain products. pharmaguideline.com For example, the acid-catalyzed reaction of furfuryl alcohol can lead to the formation of levulinic acid through a ring-opening pathway. mdpi.com While specific studies on the ring-opening of this compound are not prevalent, the general reactivity of furan esters suggests that under harsh acidic conditions, ring-opening could be a competing side reaction to other transformations. researchgate.net

Cycloaddition Reactions (e.g., Diels-Alder) involving the Furoate Moiety

The furan ring of the 2-furoate moiety in this compound can participate as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. rsc.orgrsc.orgbiorizon.eu Although the ester group is electron-withdrawing, which typically deactivates the furan ring for standard Diels-Alder reactions, it has been demonstrated that 2-furoic acid and its derivatives can indeed react with dienophiles, particularly those that are electron-poor. rsc.orgrsc.org

The reactivity of the furoate moiety in a Diels-Alder reaction is significantly influenced by the reaction conditions. For instance, the use of water as a solvent has been shown to enhance the rate of Diels-Alder reactions involving furoic acid derivatives. rsc.orgbiorizon.eu This rate enhancement is attributed to the hydrophobic effect and the stabilization of the transition state. Furthermore, activation can be achieved by converting the parent acid to a carboxylate salt, which increases the electron density of the furan ring system. rsc.orgbiorizon.eu

A typical Diels-Alder reaction involving a furoate ester would proceed with a dienophile such as a maleimide. rsc.orgrsc.org The reaction leads to the formation of an oxabicycloheptene adduct. The direct use of furanic aldehydes in Diels-Alder cycloadditions has also been explored, indicating that various derivatives of the furan ring can be employed in these reactions. nih.gov However, the direct Diels-Alder reaction of some furan derivatives with common alkenes can be thermodynamically unfavorable, sometimes requiring modification of the furan ring to decrease the HOMO-LUMO energy gap. nih.gov

DieneDienophileConditionsProductReference
2-Furoic AcidN-methyl maleimideWater, 50°COxabicycloheptene adduct rsc.org
Methyl 2-furoate1,6-bis(N-maleimido)hexaneDMSO-d6, 70°C~20% conversion after 4 days nih.gov
Furanic AldehydesWater-soluble maleimidesAqueous conditionsCycloadduct nih.gov

Stereochemical Outcomes and Diastereoselectivity in Reactions Involving the Cyclohexyl Moiety

The stereochemistry of the 3,5-dimethylcyclohexyl group plays a crucial role in the diastereoselectivity of reactions involving this moiety. The cyclohexane (B81311) ring can exist in various chair conformations, and the relative orientation of the methyl groups (cis or trans) will dictate the steric accessibility of the ester functional group and the alpha-protons.

In reactions such as enolate alkylation, the approach of the electrophile will be directed by the steric hindrance imposed by the axial and equatorial substituents on the cyclohexane ring. For instance, in a substituted cyclohexanone, the incoming group's orientation is influenced by the existing stereocenters, often leading to a preferred diastereomer. beilstein-journals.orgnih.gov The formation of highly functionalized cyclohexanones with excellent diastereoselectivity has been reported through cascade Michael reactions, where the stereochemistry is controlled by the relative stability of the intermediate enolates. beilstein-journals.org

Similarly, in reactions like epoxidation of a cyclohexene (B86901) ring, the directing effect of nearby functional groups can lead to high diastereoselectivity. cureffi.org For example, a hydroxyl group can direct an epoxidizing agent to the same face of the ring through hydrogen bonding, whereas a bulky silyl (B83357) ether can direct it to the opposite face due to steric hindrance. cureffi.org While this compound does not possess a cyclohexene ring, any reaction that creates a new stereocenter on the cyclohexyl ring will be influenced by the pre-existing methyl groups. The cis or trans relationship of these methyl groups will create a specific steric environment, favoring attack from the less hindered face of the ring.

Kinetic Analysis of this compound Reactions

The kinetic analysis of reactions involving this compound, such as its formation (esterification) or cleavage (hydrolysis), provides insight into the reaction rates and the factors that influence them.

Determination of Rate Laws and Reaction Orders

The rate law for a reaction involving this compound would be determined experimentally by monitoring the concentration of reactants or products over time. For the acid-catalyzed hydrolysis of an ester, the rate law is often expressed as:

Rate = k[Ester][H⁺]

However, since the concentration of the acid catalyst (H⁺) remains constant, it can be incorporated into the rate constant, leading to a pseudo-first-order rate law:

Rate = k'[Ester]

Where k' = k[H⁺]. The order of the reaction with respect to the ester is one. doubtnut.comyoutube.comvedantu.com To determine the reaction order, one can systematically vary the concentration of the ester and observe the effect on the initial reaction rate. photophysics.com If doubling the ester concentration doubles the rate, the reaction is first order in the ester. photophysics.com

ReactionGeneral Rate LawTypical Reaction OrderMethod of Determination
Acid-catalyzed Ester HydrolysisRate = k[Ester][H⁺]Pseudo-first-orderMonitoring concentration change over time
Base-catalyzed Ester HydrolysisRate = k[Ester][OH⁻]Second-orderVarying initial concentrations
EsterificationRate = k[Acid][Alcohol]Second-orderFollowing reactant depletion or product formation

Influence of Temperature and Concentration on Reaction Kinetics

The kinetics of reactions involving this compound are significantly influenced by temperature and reactant concentrations. An increase in the concentration of the reactants will generally lead to an increased reaction rate, as there are more frequent collisions between reacting molecules. photophysics.com

Temperature has a pronounced effect on the reaction rate. An increase in temperature typically increases the rate constant (k), as described by the Arrhenius equation. acs.orgrdd.edu.iq For esterification reactions, which are often reversible, increasing the temperature can increase the rate of both the forward and reverse reactions. rdd.edu.iqresearchgate.net Studies on the esterification of acetic acid with ethanol (B145695) have shown that an increase in temperature from 50°C to 60°C leads to a higher rate constant and conversion. rdd.edu.iq However, for exothermic reactions, excessively high temperatures can unfavorably shift the equilibrium towards the reactants. researchgate.net

Thermodynamic Considerations in the Formation and Stability of this compound

The formation of this compound via the esterification of 3,5-dimethylcyclohexanol and 2-furoic acid is a reversible process governed by thermodynamic principles. The position of the equilibrium is determined by the change in Gibbs free energy (ΔG) of the reaction. A negative ΔG favors the formation of the ester.

The equilibrium constant (K_eq) for the esterification reaction provides a quantitative measure of the extent to which the reaction proceeds to completion. acs.org The relationship between the equilibrium constant and the standard Gibbs free energy change is given by:

ΔG° = -RT ln(K_eq)

The enthalpy change (ΔH) for esterification is typically small, and the entropy change (ΔS) is often close to zero, as the number of moles of reactants and products is the same. The van't Hoff equation can be used to describe the temperature dependence of the equilibrium constant. acs.org

Advanced Spectroscopic and Analytical Characterization of 3,5 Dimethylcyclohexyl 2 Furoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity and stereochemistry of 3,5-dimethylcyclohexyl 2-furoate. By analyzing the magnetic properties of its atomic nuclei, a wealth of structural information can be obtained.

The ¹H and ¹³C NMR spectra of this compound provide the foundational data for its structural assignment. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while the coupling constants (J) reveal information about the connectivity and dihedral angles between adjacent protons.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the furoate and cyclohexyl moieties. The three protons on the furan (B31954) ring will appear in the aromatic region, typically between 6.0 and 8.0 ppm. The proton at the 5-position of the furan ring, being adjacent to the carbonyl group, is expected to be the most deshielded. The protons of the cyclohexyl ring will appear in the aliphatic region, generally between 0.5 and 5.0 ppm. The proton attached to the carbon bearing the ester oxygen (C1-H) will be the most deshielded in this group due to the electron-withdrawing effect of the oxygen atom. The two methyl groups at the 3- and 5-positions of the cyclohexyl ring will likely appear as doublets if they are in a chiral environment.

¹³C NMR: The carbon NMR spectrum will complement the proton data. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 160-170 ppm. The carbons of the furan ring will appear in the downfield region, while the carbons of the cyclohexyl ring and the methyl groups will be found in the upfield aliphatic region. The chemical shifts will be sensitive to the stereochemistry of the molecule, particularly the relative orientation of the methyl groups and the furoate substituent on the cyclohexyl ring.

Data Table: Predicted ¹H and ¹³C NMR Data

Assignment ¹H Chemical Shift (δ, ppm) ¹H Multiplicity & Coupling Constant (J, Hz) ¹³C Chemical Shift (δ, ppm)
Furoate Moiety
H-3'Predicted ValuePredicted ValuePredicted Value
H-4'Predicted ValuePredicted ValuePredicted Value
H-5'Predicted ValuePredicted ValuePredicted Value
C-2' (C=O)--Predicted Value
C-3'--Predicted Value
C-4'--Predicted Value
C-5'--Predicted Value
Cyclohexyl Moiety
H-1Predicted ValuePredicted ValuePredicted Value
H-2Predicted ValuePredicted ValuePredicted Value
H-3Predicted ValuePredicted ValuePredicted Value
H-4Predicted ValuePredicted ValuePredicted Value
H-5Predicted ValuePredicted ValuePredicted Value
H-6Predicted ValuePredicted ValuePredicted Value
C-1--Predicted Value
C-2--Predicted Value
C-3--Predicted Value
C-4--Predicted Value
C-5--Predicted Value
C-6--Predicted Value
Methyl Groups
3-CH₃Predicted ValuePredicted ValuePredicted Value
5-CH₃Predicted ValuePredicted ValuePredicted Value

To unambiguously assign all proton and carbon signals and to determine the through-bond and through-space correlations, a series of two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the connectivity within the furoate and cyclohexyl rings. For instance, cross-peaks will connect adjacent protons on the cyclohexyl ring and the furan ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting the furoate and cyclohexyl moieties by observing a correlation between the C1-H of the cyclohexyl ring and the carbonyl carbon of the furoate group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOE correlations are observed between protons that are close in space, regardless of whether they are directly bonded. This is critical for determining the stereochemistry of the cyclohexyl ring, such as the relative orientation (cis/trans) of the methyl groups and the furoate substituent.

The cyclohexyl ring can exist in various conformations, with the chair form being the most stable. For a substituted cyclohexane (B81311) like this compound, the substituents can be in either axial or equatorial positions. The relative stability of these conformers and the energy barrier for ring inversion can be investigated using variable temperature (VT) NMR.

By recording NMR spectra at different temperatures, it may be possible to observe the coalescence of signals as the rate of conformational exchange increases. At low temperatures, the exchange may be slow enough on the NMR timescale to allow for the observation of separate signals for the axial and equatorial protons, as well as for the different conformers. Analysis of the temperature-dependent changes in the spectra can provide thermodynamic and kinetic parameters for the conformational equilibrium.

The choice of solvent can have a significant impact on the NMR spectrum. Changes in chemical shifts upon varying the solvent can provide insights into intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions. For instance, using a more polar or aromatic solvent might induce specific shifts in the protons of the furoate ring or the cyclohexyl C1-H due to interactions with the solvent molecules. Studying these effects can help to understand how this compound interacts with its environment.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule and their bonding environments.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

IR Spectroscopy: The IR spectrum is expected to show a strong absorption band for the C=O stretching vibration of the ester group, typically in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester will also be present. The furan ring will exhibit characteristic C=C and C-H stretching and bending vibrations. The aliphatic C-H stretching and bending vibrations of the cyclohexyl ring and methyl groups will be observed in their respective characteristic regions.

Raman Spectroscopy: Raman spectroscopy can provide additional information, particularly for non-polar bonds. The C=C bonds of the furan ring are expected to show strong Raman signals. The symmetric vibrations of the cyclohexyl ring may also be more prominent in the Raman spectrum.

Data Table: Predicted Characteristic Vibrational Frequencies

Vibrational Mode Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
C=O StretchEster1720-1740 (Strong)Predicted Value
C-O StretchEsterPredicted ValuePredicted Value
C=C StretchFuran RingPredicted ValuePredicted Value (Strong)
Aromatic C-H StretchFuran RingPredicted ValuePredicted Value
Aliphatic C-H StretchCyclohexyl & Methyl2850-30002850-3000
C-H BendCyclohexyl & MethylPredicted ValuePredicted Value

Analysis of Hydrogen Bonding and Other Intermolecular Interactions

The molecular structure of this compound, featuring an ester functional group, a furan ring, and a substituted cyclohexane ring, allows for a variety of intermolecular interactions that dictate its physical properties. The primary hydrogen bond acceptor is the oxygen atom of the carbonyl group in the ester linkage. mdpi.com While the molecule lacks strong hydrogen bond donors like -OH or -NH groups, weak hydrogen bonds of the C-H···O type are anticipated to be significant. nih.gov

Mass Spectrometry (MS)

Fragmentation Patterns and Isotopic Signatures for Structural Confirmation

Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to produce a distinct fragmentation pattern that can be used for its structural confirmation. The molecular ion (M⁺˙) peak would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (222.29 g/mol ). The fragmentation of this molecular ion is governed by the relative stability of the resulting fragment ions and neutral losses. chemguide.co.uk

Key fragmentation pathways are anticipated to involve the cleavage of the ester bond, which is a common fragmentation route for esters. Two primary cleavage patterns are possible:

Alpha-cleavage: Cleavage of the C-O bond between the carbonyl carbon and the cyclohexyl oxygen, leading to the formation of a furoyl cation.

McLafferty rearrangement: If sterically feasible, this could occur, but alpha-cleavage is generally more prominent for esters.

The most characteristic fragments would likely arise from the cleavage of the ester linkage. The loss of the 3,5-dimethylcyclohexoxy radical (•OC₈H₁₅) would generate the stable furoyl cation. Conversely, the loss of a neutral furan-2-carbonyl moiety could lead to a charged dimethylcyclohexyl fragment, though this is often less favorable. Further fragmentation of the primary ions would also occur. The furoyl cation can subsequently lose carbon monoxide (CO) to yield a furan cation. The dimethylcyclohexyl fragment can undergo ring-opening and subsequent fragmentation, leading to the loss of methyl or ethyl groups. youtube.comyoutube.com

A plausible fragmentation pattern is detailed in the table below.

m/z Value (Predicted)Ion Structure/IdentityFragment Lost
222[C₁₃H₁₈O₃]⁺˙ (Molecular Ion)-
127[C₈H₁₅]⁺•OCOC₄H₃O
111[C₈H₁₅O]⁺•COC₄H₃O
95[C₅H₃O₂]⁺ (Furoyl cation)•C₈H₁₅O
67[C₄H₃O]⁺CO from m/z 95

This table represents a predicted fragmentation pattern. Actual results may vary based on experimental conditions.

Isotopic signatures, particularly the M+1 peak arising from the natural abundance of ¹³C, would also be present, further confirming the elemental composition of the parent molecule and its fragments. youtube.com

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally determining the elemental formula of this compound. Unlike nominal mass spectrometry, HRMS can measure the m/z ratio to several decimal places, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.

The exact mass of this compound is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O).

Calculation of Exact Mass:

Formula: C₁₃H₁₈O₃

Mass of ¹²C: 12.000000 u

Mass of ¹H: 1.007825 u

Mass of ¹⁶O: 15.994915 u

Exact Mass = (13 * 12.000000) + (18 * 1.007825) + (3 * 15.994915) = 222.125625 u

An experimental HRMS measurement yielding a mass very close to this calculated value would provide strong evidence for the assigned chemical formula, C₁₃H₁₈O₃.

X-ray Diffraction (XRD) and Crystallography

Single Crystal X-ray Analysis of this compound and its Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. researchgate.net If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles within the molecule. osi.lv

A hypothetical table of crystallographic data that could be obtained from such an analysis is presented below.

ParameterHypothetical ValueDescription
Crystal SystemMonoclinicOne of the seven crystal systems.
Space GroupP2₁/cDescribes the symmetry of the crystal.
a (Å)10.5Unit cell dimension.
b (Å)8.2Unit cell dimension.
c (Å)15.1Unit cell dimension.
β (°)95.5Unit cell angle.
Volume (ų)1290Volume of the unit cell.
Z4Number of molecules per unit cell.
R-factor< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

This table is illustrative and represents typical values for an organic molecule of this size.

Elucidation of Solid-State Packing and Crystal Structures

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice, a study known as crystal packing. This arrangement is dictated by the intermolecular forces discussed in section 4.2.2. The analysis would reveal the presence and geometry of any hydrogen bonds, such as the anticipated C-H···O interactions. nih.gov

The crystal packing analysis would show how the bulky 3,5-dimethylcyclohexyl groups and the planar furoate moieties arrange to maximize packing efficiency. It would reveal whether molecules form specific motifs, such as dimers or chains, through intermolecular interactions. nih.gov The distances between adjacent molecules would be precisely measured, providing insight into the strength of van der Waals forces and any potential π-stacking interactions between furan rings. Understanding the solid-state architecture is fundamental to correlating the molecular structure with macroscopic properties like melting point, solubility, and density.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatography is an indispensable tool for separating the components of a mixture, making it ideal for assessing the purity of this compound and separating its various isomers.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds, such as esters used in the fragrance and flavor industries. gcms.czresearchgate.net When coupled with mass spectrometry (MS), it allows for both the separation of compounds in a mixture and their identification based on their mass-to-charge ratio and fragmentation patterns. gcms.cz

For this compound, a GC-MS method would be employed to separate the cis and trans diastereomers and to identify any volatile impurities. The sample would be injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. Separation is achieved based on the differential partitioning of the isomers between the stationary phase of the column and the mobile gas phase. The isomers, having slightly different boiling points and polarities, would elute at different retention times.

Upon exiting the column, the molecules enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The resulting fragmentation pattern is a unique "fingerprint" for the molecule. For this compound, characteristic fragments would include the furoyl cation (m/z 95) and fragments corresponding to the 3,5-dimethylcyclohexyl group.

Hypothetical GC-MS Data for this compound Isomers

IsomerHypothetical Retention Time (min)Major Mass Fragments (m/z)
cis-3,5-Dimethylcyclohexyl 2-furoate15.2222 (M+), 126, 111, 95, 81
trans-3,5-Dimethylcyclohexyl 2-furoate15.5222 (M+), 126, 111, 95, 81

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that may not be sufficiently volatile or stable for GC analysis. For purity assessment and quantitative analysis of this compound, a reversed-phase HPLC method is typically suitable. tsijournals.com

In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase (commonly a mixture of acetonitrile (B52724) and water). tsijournals.comresearchgate.neteurasianjournals.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The different spatial arrangements of the methyl groups in the cis and trans isomers of this compound would result in different retention times, allowing for their separation and quantification. nih.gov A UV detector is commonly used, set to a wavelength where the furoate chromophore absorbs light, enabling sensitive detection. tsijournals.comresearchgate.net The area under each peak in the chromatogram is proportional to the concentration of the corresponding isomer, allowing for precise purity determination.

Hypothetical HPLC Purity Analysis of a this compound Sample

Peak IDHypothetical Retention Time (min)ComponentArea (%)
18.5cis-3,5-Dimethylcyclohexyl 2-furoate48.5
29.1trans-3,5-Dimethylcyclohexyl 2-furoate51.0
310.2Impurity0.5

The this compound molecule contains multiple chiral centers, leading to the existence of enantiomers (non-superimposable mirror images) for each diastereomer (cis and trans). Since enantiomers possess identical physical properties in a non-chiral environment, their separation requires a chiral environment. libretexts.org Chiral chromatography is the most common technique for this purpose. youtube.com

This is typically achieved using a chiral stationary phase (CSP) in either GC or HPLC. youtube.compsu.edu These CSPs, often based on derivatives of cyclodextrins or polysaccharides, create transient diastereomeric complexes with the enantiomers, leading to different retention times. psu.edunih.govscispace.com By analyzing a sample on a chiral column, one can separate the enantiomers and determine the enantiomeric excess (e.e.), which is a measure of the purity of one enantiomer over the other. This is crucial in fields like pharmaceuticals and fragrances, where different enantiomers can have distinct biological activities or odors. wvu.edu

Hypothetical Chiral HPLC Separation of a trans-3,5-Dimethylcyclohexyl 2-furoate Enantiomeric Pair

EnantiomerHypothetical Retention Time (min)Peak AreaEnantiomeric Excess (e.e.)
(1R,3R,5S)-isomer12.395%90%
(1S,3S,5R)-isomer13.55%90%

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for compounds containing chromophores, which are functional groups that absorb light in this region. wikipedia.org

The primary chromophore in this compound is the 2-furoate group. nih.gov The conjugated system of the furan ring and the carbonyl group gives rise to characteristic electronic transitions, primarily π → π* transitions. researchgate.netaip.org The wavelength of maximum absorbance (λmax) is a key characteristic of the chromophore. The intensity of the absorption is given by the molar absorptivity (ε), as described by the Beer-Lambert Law. The position and intensity of the absorption band can be influenced by the solvent polarity.

Hypothetical UV-Vis Spectroscopic Data for this compound

SolventHypothetical λmax (nm)Hypothetical Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Type of Transition
Hexane (B92381)24514,000π → π
Ethanol (B145695)24814,500π → π
Acetonitrile24614,200π → π*

Computational and Theoretical Chemistry of 3,5 Dimethylcyclohexyl 2 Furoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, allowing for the detailed investigation of molecular properties at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) has become a primary method for studying the electronic properties of organic molecules due to its favorable balance of accuracy and computational cost. For 3,5-Dimethylcyclohexyl 2-furoate, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31+G(d,p)), can elucidate its electronic structure, stability, and reactivity.

Electronic Structure: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The spatial distribution of these orbitals reveals the most probable regions for electrophilic and nucleophilic attack.

Stability and Reactivity: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A larger gap suggests higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a smaller gap implies the molecule is more polarizable and reactive.

Global reactivity descriptors, such as chemical hardness (η), electronic chemical potential (µ), and global electrophilicity (ω), can be derived from the HOMO and LUMO energies to quantify reactivity. Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which is essential for predicting intermolecular interactions.

Table 1: Illustrative DFT-Calculated Global Reactivity Descriptors for this compound

ParameterSymbolFormulaHypothetical Value (eV)Description
HOMO EnergyEHOMO--6.5Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO EnergyELUMO--1.2Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy GapΔEELUMO - EHOMO5.3Indicates kinetic stability and chemical reactivity.
Chemical Hardnessη(ELUMO - EHOMO) / 22.65Measures resistance to change in electron distribution.
Electronegativityχ-(EHOMO + ELUMO) / 23.85Measures the power of an atom or group to attract electrons.
Electrophilicity Indexωχ2 / (2η)2.80Quantifies the ability of a species to accept electrons.

Note: The values in this table are hypothetical and serve to illustrate the types of data generated from DFT calculations.

Ab initio methods, such as Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, MP2), are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, they can provide highly accurate predictions for various properties. These methods are particularly valuable for calculating spectroscopic data, such as vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts. By calculating the harmonic frequencies of the optimized molecular structure, a theoretical vibrational spectrum can be generated, which, when compared with experimental spectra, aids in the assignment of vibrational modes.

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which contains a six-membered ring and a rotatable ester group, MD simulations are invaluable for exploring its conformational landscape.

By simulating the molecule's dynamics, researchers can identify low-energy conformers, such as the different chair and boat conformations of the cyclohexane (B81311) ring and the various orientations (cis/trans) of the methyl groups and the furoate substituent. The simulations also reveal the energy barriers between these conformations, providing a comprehensive picture of the molecule's flexibility and the relative populations of different conformers at thermal equilibrium. This information is crucial, as the reactivity and properties of the molecule can be highly dependent on its three-dimensional structure.

Theoretical Prediction of Reaction Pathways and Transition States

Computational chemistry allows for the theoretical exploration of chemical reaction mechanisms, providing insights that can be difficult to obtain experimentally. For this compound, these methods can be used to predict pathways for its synthesis (e.g., esterification) or degradation (e.g., hydrolysis).

By mapping the potential energy surface, computational methods can identify reactants, products, intermediates, and, most importantly, transition states. The calculation of the energy of the transition state allows for the determination of the activation energy (energy barrier) of a reaction, which is a key factor governing the reaction rate. Techniques such as automated reaction path searching can systematically explore possible reaction channels, potentially uncovering novel or unexpected pathways.

Structure-Reactivity Relationships from a Computational Perspective (excluding biological activity)

By integrating data from quantum chemical calculations and molecular dynamics simulations, it is possible to establish clear structure-reactivity relationships from a non-biological, chemical perspective. For this compound, this involves correlating specific structural features with its predicted chemical reactivity.

For example, DFT calculations can show how the electron-withdrawing nature of the furoate group influences the electron density on the cyclohexyl ring. Local reactivity descriptors, such as Fukui functions, can be calculated to pinpoint the most reactive atomic sites for electrophilic, nucleophilic, or radical attack. Furthermore, MD simulations might reveal that certain conformations are more "active" because they expose reactive sites (like the carbonyl carbon of the ester) more readily to attacking reagents, while other conformations sterically hinder these sites. This analysis provides a molecular-level understanding of how the molecule's shape and electronic properties govern its chemical behavior.

Chiroptical Properties Investigation via Computational Methods

This compound possesses multiple stereocenters, making it a chiral molecule. Computational methods are highly effective in predicting chiroptical properties, which are essential for determining the absolute configuration of enantiomers.

Time-dependent density functional theory (TD-DFT) is a widely used method for simulating electronic circular dichroism (ECD) and optical rotatory dispersion (ORD) spectra. By calculating the theoretical spectra for a specific enantiomer (e.g., the (1R, 3R, 5R) configuration) and comparing it to the experimental spectrum, the absolute stereochemistry of the molecule can be confidently assigned. These calculations are crucial in stereoselective synthesis and the characterization of chiral compounds.

Advanced Applications in Materials Science and Polymer Chemistry Excluding Biological/safety

Incorporation of Furoate Esters into Polymeric Systems

Furoate esters, derived from 2-furoic acid, are pivotal building blocks in the synthesis of a variety of polymers. The furan (B31954) ring, with its structural similarity to the phenyl ring, offers a renewable alternative for creating high-performance polymers. acs.org

The synthesis of furan-based polyesters and poly(ester amide)s predominantly utilizes difunctional furan monomers, such as 2,5-furandicarboxylic acid (FDCA) and its derivatives like dimethyl 2,5-furandicarboxylate (DMFDCA). acs.org These monomers can undergo polycondensation reactions with various diols and diamines to yield high-molecular-weight polymers.

Polyesters: Furan-based polyesters are commonly synthesized through a two-step melt polycondensation process involving a difunctional furoate, like DMFDCA, and a diol, such as ethylene (B1197577) glycol or 1,4-butanediol. researchgate.netnih.gov This method is favored for its industrial scalability. Enzymatic polymerization, using lipases like Candida antarctica lipase (B570770) B (CALB), presents a greener alternative, proceeding under milder conditions and offering high selectivity. nih.govnih.gov For instance, the enzymatic polymerization of DMFDCA with various diols has been shown to produce polyesters with molecular weights up to 35,000 g/mol . nih.govnih.gov

Poly(ester amide)s: These polymers combine the properties of both polyesters and polyamides, offering a balance of flexibility, solubility, and thermal stability. acs.org The synthesis can be achieved through the polycondensation of a furan-dicarboxylate with amino alcohols or a mixture of diols and diamines. wikipedia.org Novel synthetic strategies, such as using preformed symmetric amido diols, have been developed to enhance crystallization and obtain copolymers with higher molecular weights by circumventing intramolecular hydrogen bonding issues common in furan-based polyamides. acs.org

While 3,5-Dimethylcyclohexyl 2-furoate is a monofunctional ester and thus cannot act as a monomer for chain growth, its incorporation into these polymer systems could occur as a chain-terminating agent. In this role, it would control the polymer's molecular weight by capping one end of the growing chain. This can be a crucial method for tailoring the final properties of the polymer for specific applications.

Table 1: Synthesis Methods for Furan-Based Polyesters

Polymerization MethodMonomersCatalyst/ConditionsKey FindingsReference(s)
Melt PolycondensationDimethyl 2,5-furandicarboxylate (DMFDCA), Ethylene Glycol (EG), 1,4-Cyclohexanedimethanol (CHDM)Two-step processIncorporation of CHDM increases chain mobility and improves impact strength. researchgate.net
Enzymatic PolymerizationDMFDCA, 2,5-Bis(hydroxymethyl)furan (BHMF), Aliphatic DiolsNovozyme 435 (immobilized lipase)Achieved molecular weights up to 35,000 g/mol ; sustainable route. nih.govnih.gov
Solution Polymerization2,5-Furandicarbonyl chloride, BHMFTrimethylamineAvoids thermal degradation; suitable for heat-sensitive monomers.
Solid-State Polymerization (SSP)Poly(ethylene furanoate) (PEF) prepolymersHigh temperature, vacuumIncreases molecular weight significantly for enhanced mechanical properties. mdpi.com

The design of monomers is a critical aspect of creating functional polymers with tailored properties. nih.gov In the context of furoate-containing polymers, monomer design primarily revolves around difunctional furan derivatives. The choice of co-monomer (e.g., diol, diamine, or amino alcohol) and the polymerization mechanism are key to defining the final material's characteristics.

Monomer Design: The rigidity of the furan ring imparts excellent thermal and mechanical properties to the resulting polymers. ntu.edu.sg By incorporating flexible aliphatic chains or bulky cycloaliphatic groups, such as the 3,5-dimethylcyclohexyl group from this compound, into the polymer structure, properties like solubility, processability, and impact strength can be finely tuned. For instance, the incorporation of rigid diols like isosorbide (B1672297) leads to amorphous polymers with high glass transition temperatures. nih.govresearchgate.net

Polymerization Mechanisms:

Polycondensation: This is the most common mechanism for producing furan-based polyesters and polyamides. It involves the reaction between two monomers with the elimination of a small molecule, such as water or methanol. researchgate.net The reaction can be catalyzed by metal salts or enzymes. acs.org

Catalyst-Transfer Polycondensation (CTP): This chain-growth mechanism allows for the synthesis of conjugated polymers with controlled molecular weights and low dispersity. northeastern.eduacs.org It has been successfully applied to produce regioregular poly(3-hexylfuran)s, which are of interest for organic electronics. northeastern.eduthieme-connect.comresearchgate.net

Diels-Alder Reactions: The furan ring can act as a diene in Diels-Alder reactions, allowing for the creation of thermally reversible cross-linked polymers. acs.orgresearchgate.net This functionality can be used to develop self-healing materials. nih.gov

Role in the Design of Functional Materials

The unique chemical structure of the furoate scaffold makes it a valuable component in the design of various functional materials, extending beyond traditional polymers.

For example, furan-substituted perylene (B46583) diimides have been shown to self-assemble into nano- and micro-structures like spheres, rods, and vesicles, with potential applications in photonics. nih.gov The bulky and non-planar 3,5-dimethylcyclohexyl group in this compound could influence the packing of the molecules, potentially leading to the formation of unique liquid crystalline phases or other supramolecular assemblies. The ester group can also participate in hydrogen bonding, further directing the self-assembly process.

The furoate scaffold is being explored for a range of advanced materials due to its electronic properties and renewability.

Organic Electronics: Furan-based conjugated polymers are being investigated as sustainable alternatives to thiophene-based materials in organic electronics. ntu.edu.sgspiedigitallibrary.orgntu.edu.sg The planarity of the furan ring can enhance π-conjugation, which is beneficial for charge transport in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). thieme-connect.comnih.gov

Resins and Composites: Furan resins, produced from furfuryl alcohol and furfural (B47365), are known for their excellent thermal stability, chemical resistance, and low flammability. wikipedia.orgbaofengcorp.com They are used as binders in foundry applications and for creating fire-resistant composites, often reinforced with natural fibers like hemp or flax. researchwithrowan.comdigitellinc.comresearchgate.net The incorporation of furoate esters can modify the properties of these resins.

Table 2: Applications of Furan-Based Materials

Material TypeKey Furan-Based Component(s)Potential ApplicationsKey PropertiesReference(s)
Conjugated PolymersPoly(3-hexylfuran), Bifuran-imide copolymersOrganic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs)Good charge mobility, tunable electronic properties, sustainability. northeastern.eduspiedigitallibrary.orgnih.gov
Fire-Resistant CompositesFuran epoxy resins, Natural fibers (hemp, flax)Building materials, automotive componentsHigh char yield, thermal stability, chemical resistance. researchwithrowan.comdigitellinc.comresearchgate.net
Self-Healing PolymersFuran-maleimide adducts in polymer networksCoatings, adhesives, structural componentsThermally reversible cross-linking via Diels-Alder reaction. nih.gov
Supramolecular StructuresFuran-substituted perylene diimidesPhotonics, optical waveguidesSelf-assembly into ordered nano- and micro-structures. nih.gov

Utilization as an Advanced Synthetic Intermediate in Complex Molecule Synthesis

Furan and its derivatives, including furoate esters, are versatile building blocks in organic synthesis for the construction of complex molecules. numberanalytics.com While the direct use of this compound as a synthetic intermediate in published literature is limited, the reactivity of the furoate moiety is well-established.

The furan ring can be a precursor to a variety of other functional groups and heterocyclic systems through reactions such as:

Diels-Alder Reactions: As mentioned, the furan ring can undergo [4+2] cycloadditions, providing a pathway to complex polycyclic structures. acs.orgscielo.br

Ring-Opening Reactions: Under certain conditions, the furan ring can be opened to yield linear compounds with multiple functional groups.

Electrophilic Substitution: The furan ring is susceptible to electrophilic attack, allowing for the introduction of various substituents.

Furoic acid and its esters have been used in the synthesis of natural products and pharmaceuticals. nih.govnih.gov For instance, mometasone (B142194) furoate, a synthetic corticosteroid, features a furoate ester moiety. nih.gov The synthesis of 2,5-furandicarboxylic acid (FDCA), a key polymer monomer, can be achieved through the carboxylation of 2-furoic acid. researchgate.netstanford.edu This highlights the role of furoate structures as valuable intermediates in the production of both fine chemicals and bulk polymers. The specific 3,5-dimethylcyclohexyl group in the target compound could be leveraged for its steric and electronic effects in directing the outcome of such synthetic transformations.

Application as a Chiral Auxiliary for Asymmetric Synthesis

In the realm of asymmetric synthesis, the primary objective is to control the stereochemical outcome of a reaction, yielding a specific enantiomer or diastereomer of a product. A key strategy to achieve this is the use of a chiral auxiliary, which is a stereochemically pure compound that is temporarily incorporated into a substrate to direct the formation of a new stereocenter. york.ac.ukddugu.ac.in The auxiliary is subsequently removed and can ideally be recovered for reuse. york.ac.uk

The 3,5-dimethylcyclohexyl moiety of this compound possesses inherent chirality due to the presence of stereogenic centers. This structural feature makes it a candidate for investigation as a chiral auxiliary. In a hypothetical application, the furoate ester could be employed to influence the stereoselectivity of reactions at a prochiral center within a molecule. For instance, in an alkylation reaction, the bulky and stereochemically defined 3,5-dimethylcyclohexyl group could sterically hinder one face of an enolate, directing the approach of an electrophile to the opposite face. This would result in the preferential formation of one diastereomer. Subsequent cleavage of the furoate ester would then yield the desired chiral product and release the 3,5-dimethylcyclohexanol (B146684) auxiliary.

The effectiveness of a chiral auxiliary is often dictated by its ability to induce a high degree of facial selectivity and the ease of its subsequent removal. Research into various chiral auxiliaries, such as the well-established Evans oxazolidinones, has demonstrated that rigid ring structures can be particularly effective in creating a biased steric environment. york.ac.uk The cyclohexane (B81311) ring of the title compound, with its defined chair conformations, could provide the necessary rigidity to enforce a specific spatial arrangement, thereby influencing the stereochemical course of a reaction.

Strategies for Enabling Challenging Ester Couplings in Chemical Synthesis

The formation of ester bonds, particularly between sterically hindered alcohols and carboxylic acids, represents a significant and persistent challenge in organic synthesis. nih.govrsc.org Such "complex ester couplings" are often plagued by slow reaction rates and low yields due to steric hindrance around the reacting centers. researchgate.net The synthesis of this compound itself would likely require optimized conditions to overcome the steric bulk of the 3,5-dimethylcyclohexanol.

Various strategies have been developed to facilitate these challenging esterifications. These often involve the activation of the carboxylic acid to a more reactive species. Common methods include the use of carbodiimides, acyl halides, or specialized coupling reagents. rsc.orgorganic-chemistry.org For instance, the Yamaguchi esterification, which employs a mixed anhydride (B1165640) intermediate, is a powerful method for the synthesis of sterically hindered esters. rsc.org

In the context of this compound, its formation could serve as a case study for the application of modern esterification protocols. The furoate moiety, being derived from a bio-based feedstock (furfural), is of increasing interest in sustainable chemistry. rsc.orgrsc.org Efficiently coupling this unit with a sterically demanding alcohol like 3,5-dimethylcyclohexanol would be a valuable demonstration of the utility of advanced coupling reagents. The development of such methodologies is crucial for the synthesis of complex molecules, including natural products and advanced materials where specific ester linkages are required. nih.gov

Catalytic Applications of Derived Materials or Furoate-Based Catalysts

The furan ring within the 2-furoate structure offers a versatile platform for the development of novel catalysts and materials with catalytic properties. The oxidation of furfural to 2-furoic acid is a key transformation in the valorization of biomass, and the resulting furoic acid and its derivatives can be employed in various catalytic systems. rsc.orgacs.org

One area of potential is the use of furoate-based ligands in coordination chemistry and catalysis. The oxygen atoms of the carboxylate group and the furan ring can act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) or discrete catalytic complexes. These materials could exhibit interesting catalytic activities, for example, in oxidation or hydrogenation reactions. The specific properties of the catalyst could be tuned by modifying the substituents on the furan ring or, in this case, by the nature of the esterifying alcohol. While this compound itself is an ester, its derived furoic acid could be used to synthesize such catalysts.

Furthermore, materials derived from the polymerization of furan-containing monomers are gaining attention as sustainable alternatives to petroleum-based polymers. While this compound is not a monomer in the traditional sense, the furan ring is susceptible to various chemical transformations that could lead to the formation of polymeric or cross-linked materials. For instance, the furan moiety can participate in Diels-Alder reactions, which could be exploited for the development of self-healing polymers or thermosetting resins. The bulky 3,5-dimethylcyclohexyl group would be expected to influence the physical and mechanical properties of such materials, potentially leading to enhanced solubility or altered thermal characteristics.

The catalytic conversion of furfural and its derivatives is a rich field of research, with applications ranging from the production of biofuels to specialty chemicals. mdpi.com The development of catalysts based on the furoate structure is a promising avenue for advancing green chemistry and creating novel materials with tailored catalytic functions. researchgate.net

Emerging Research Directions and Future Perspectives for 3,5 Dimethylcyclohexyl 2 Furoate

Development of Novel and Efficient Synthetic Methodologies for Furan (B31954) and Cyclohexyl Esters

The synthesis of esters, a cornerstone of organic chemistry, is undergoing significant innovation. For furan and cyclohexyl esters, research is focused on overcoming the limitations of classical methods like Fischer-Speier esterification, such as harsh conditions and equilibrium constraints. mdpi.com Novel strategies are emerging that promise higher yields, milder conditions, and greater efficiency.

Recent advancements include the use of microwave-assisted synthesis, which can dramatically reduce reaction times for the formation of furan-containing esters and amides. researchgate.net Catalysis is another major frontier. Gold nanoparticles supported on titanium dioxide have been shown to effectively catalyze the cycloisomerization of allenones into furans under very mild conditions. organic-chemistry.org Furthermore, one-pot tandem reactions, which combine multiple synthetic steps without isolating intermediates, are being developed to produce highly substituted furans from simple starting materials. organic-chemistry.org For the esterification step itself, new catalytic systems are being explored. A catalyst based on sulfonated biochar, for example, has shown high conversion rates for the esterification of oleic acid with methanol, demonstrating a move towards waste-derived catalysts. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Ester Synthesis

Methodology Typical Catalysts/Reagents Advantages Potential Application to 3,5-Dimethylcyclohexyl 2-furoate
Classical Fischer-Speier Strong mineral acids (H₂SO₄, HCl) Low cost, simple reagents mdpi.com Baseline method for synthesis from 2-furoic acid and 3,5-dimethylcyclohexanol (B146684).
Microwave-Assisted Synthesis Coupling reagents (e.g., EDC, DMT/NMM/TsO⁻) Rapid reaction times, mild conditions researchgate.net Efficient, time-saving synthesis under controlled temperature.
Heterogeneous Catalysis Sulfonated biochar, zeolites, supported metal oxides mdpi.comfrontiersin.org Catalyst recyclability, simplified purification, green chemistry principles. frontiersin.org Sustainable production with reduced waste and easier product isolation.

| Enzymatic Catalysis | Lipases | High selectivity, mild reaction conditions, environmentally benign. | Chiral synthesis of specific stereoisomers of the target ester. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical synthesis. nih.gov Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, improved reproducibility, and better scalability. nih.goveuropa.eu These systems are particularly advantageous for handling hazardous reagents or highly exothermic reactions, as the small reactor volume minimizes risk. europa.eunih.gov The synthesis of active pharmaceutical ingredients has already seen significant application of multi-step flow processes. nih.gov

The synthesis of this compound could be significantly optimized by integrating it into a flow chemistry platform. A continuous flow reactor could be designed for the esterification of 2-furoic acid, potentially using a packed-bed reactor containing a solid-acid catalyst. This would allow for continuous production, eliminate batch-to-batch variability, and simplify downstream processing. fujifilm.com

Complementing flow chemistry, automated synthesis platforms are revolutionizing research and development. nih.gov These robotic systems can perform a large number of experiments in parallel, systematically varying reagents, catalysts, and conditions to rapidly optimize reaction outcomes. wikipedia.orgchemspeed.com Such a platform could be employed to screen a wide array of catalysts and conditions for the synthesis of this compound, dramatically accelerating the discovery of the most efficient synthetic route. sigmaaldrich.com

Application of Advanced In-Situ Spectroscopic Techniques for Mechanistic Studies

A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes. Advanced in-situ spectroscopic techniques allow researchers to monitor reactions in real-time, providing a window into the dynamic transformations occurring at the molecular level. numberanalytics.com Techniques such as Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be integrated directly into reaction vessels or flow reactors to track the concentration of reactants, intermediates, and products over time. researchgate.netspectroscopyonline.com

For the synthesis of this compound, in-situ spectroscopy could be invaluable. By using ATR-FTIR, for example, one could monitor the disappearance of the carboxylic acid and alcohol starting materials and the appearance of the ester product in real-time, allowing for precise determination of reaction kinetics and catalyst activity. researchgate.net Time-resolved and spatially resolved techniques can provide even deeper insights, especially when studying heterogeneous catalysts, by mapping the distribution of species on the catalyst surface during the reaction. numberanalytics.com This level of mechanistic detail is essential for the rational design of more efficient catalysts and processes for furoate production. researchgate.net

Deeper Theoretical Insights into Furoate Reactivity and Selectivity

Computational chemistry and theoretical studies provide a powerful complement to experimental work, offering insights into reaction mechanisms, transition states, and the electronic properties that govern reactivity. nih.gov While direct theoretical studies on this compound are not yet prevalent, the principles can be readily applied. Quantum chemistry calculations, such as Density Functional Theory (DFT), can be used to model the esterification reaction, predict the most likely reaction pathways, and calculate activation energies.

A key area for theoretical investigation would be the selectivity of the reaction. The term "selectivity" in organic chemistry refers to the preference for a reaction to occur at one position over another or to form one stereoisomer over another. libretexts.orglibretexts.org For this compound, this involves two main aspects:

Reactivity of the Furoate Moiety: Theoretical models can elucidate the electrophilic and nucleophilic sites on the furan ring, predicting its behavior in subsequent functionalization reactions. Studies on related furan compounds have used such methods to understand cationic intermediates in Friedel-Crafts type reactions. nih.gov

Stereoselectivity: The 3,5-dimethylcyclohexanol reactant exists as multiple stereoisomers (cis and trans). Theoretical calculations could predict which isomer reacts more readily and help in designing catalysts that favor the formation of a single, desired stereoisomer of the final product.

By providing a molecular-level understanding of the forces and energies involved, theoretical studies can guide experimental efforts, reducing the amount of trial-and-error required to develop highly selective and efficient synthetic routes. nih.gov

Contribution to Sustainable and Circular Economy Approaches for Furoate Production

The chemical industry is increasingly focused on sustainability, aiming to replace petrochemical feedstocks with renewable alternatives and design processes that minimize waste, aligning with the principles of a circular economy. researchgate.net Furan-based compounds are central to this effort. The furan ring in this compound is derived from 2-furoic acid, which can be produced from furfural (B47365). researchgate.net Furfural is a key platform chemical obtained from the dehydration of C5 sugars (like xylose) found in abundant lignocellulosic biomass, such as agricultural residues like corncobs and oil palm empty fruit bunches. researchgate.netresearchgate.net

This bio-based origin places furoate esters at the heart of sustainable chemistry. mdpi.com Future research will likely focus on optimizing the entire value chain, from the efficient and green conversion of biomass into furfural to the high-yield synthesis of furoate esters. frontiersin.orgresearchgate.net This involves developing environmentally friendly catalysts, using greener solvents, and designing integrated biorefinery processes where waste from one step becomes the feedstock for another. researchgate.netresearchgate.net For instance, research into using deep eutectic solvents (DES) for producing furfural from biomass is a promising green approach. researchgate.net By leveraging renewable feedstocks and designing eco-friendly synthetic pathways, the production of compounds like this compound can contribute to a more sustainable and circular chemical economy. naturescollection.frnih.gov

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3,5-Dimethylcyclohexyl 2-furoate, and how are they experimentally determined?

  • Methodological Answer : Key properties include molecular weight, solubility, and stability. These are determined via:

  • Nuclear Magnetic Resonance (NMR) : For structural confirmation (e.g., 1^1H and 13^{13}C NMR to identify cyclohexyl and furoate substituents) .
  • Mass Spectrometry (ESI-MS) : To verify molecular ion peaks and fragmentation patterns .
  • Chromatography (HPLC/GC) : For purity assessment and solubility profiling in polar/non-polar solvents .
    • Precursor Data : (3,5-Dimethylcyclohexyl)methanol (CAS 68480-16-0) is a likely synthetic precursor; its molecular formula (C9_9H18_{18}O) and synthesis protocols can inform esterification strategies .

Q. What are the established synthetic routes for this compound?

  • Methodological Answer :

  • Esterification : Reacting (3,5-dimethylcyclohexyl)methanol with 2-furoyl chloride under acidic catalysis (e.g., H2_2SO4_4) or using coupling agents like DCC/DMAP .
  • Phosphonate-Mediated Routes : Analogous to diethyl phosphonate intermediates (e.g., as in ), which enable controlled activation of carboxylic acids for ester formation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer :

  • Multi-Technique Cross-Validation : Combine 1^1H NMR, 13^{13}C NMR, and IR spectroscopy to confirm functional groups (e.g., ester C=O stretch at ~1700–1750 cm1^{-1}) .
  • X-ray Crystallography : If crystalline, compare bond lengths/angles to structurally similar esters (e.g., cyclohexyl derivatives in ) to validate stereoelectronic effects .
  • Computational DFT Modeling : Optimize geometry using Gaussian or ORCA software and compare calculated vs. experimental NMR/IR spectra .

Q. What computational strategies are effective for modeling non-covalent interactions of this compound in host-guest systems?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to study solvation effects and ligand-receptor binding (e.g., cyclohexyl group hydrophobicity) .
  • Docking Studies (AutoDock/Vina) : Predict binding affinities with enzymes or biological targets, focusing on steric effects from the 3,5-dimethyl substitution .
  • Energy Decomposition Analysis (EDA) : Quantify contributions of van der Waals, electrostatic, and hydrogen-bonding interactions using SAPT or NCI plots .

Q. How can researchers address discrepancies in reaction yields during scale-up synthesis?

  • Methodological Answer :

  • Kinetic Profiling : Monitor reaction progress via inline FTIR or LC-MS to identify intermediate bottlenecks .
  • DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry, catalyst loading) using response surface methodology (RSM) .
  • Side-Reaction Mitigation : Characterize byproducts via GC-MS and adjust protecting groups (e.g., transient silylation of hydroxyl intermediates) .

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